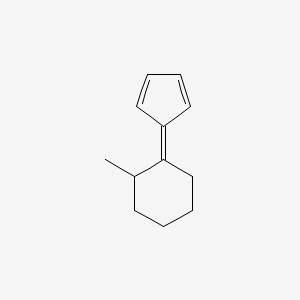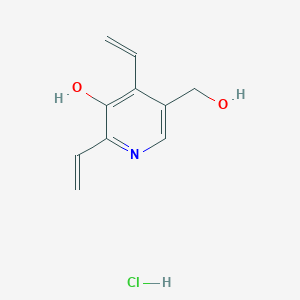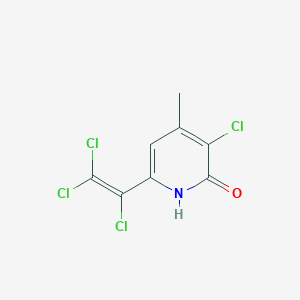
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridine family Compounds in this family are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with a pyridine derivative.
Chlorination: Introduction of chlorine atoms through chlorination reactions.
Methylation: Addition of a methyl group using methylating agents.
Trichloroethenylation: Incorporation of the trichloroethenyl group through specific reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions for yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of chlorine or other groups with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Possible applications in drug development.
Industry: Use in the production of agrochemicals, materials, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one would involve its interaction with molecular targets and pathways. This could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methylpyridine: Lacks the trichloroethenyl group.
4-Methyl-6-(trichloroethenyl)pyridin-2(1H)-one: Lacks the chlorine atom.
3-Chloro-6-(trichloroethenyl)pyridin-2(1H)-one: Lacks the methyl group.
Uniqueness
The unique combination of chlorine, methyl, and trichloroethenyl groups in 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one may confer specific chemical properties and reactivity that distinguish it from similar compounds.
Propiedades
Número CAS |
61123-30-6 |
|---|---|
Fórmula molecular |
C8H5Cl4NO |
Peso molecular |
272.9 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-6-(1,2,2-trichloroethenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H5Cl4NO/c1-3-2-4(6(10)7(11)12)13-8(14)5(3)9/h2H,1H3,(H,13,14) |
Clave InChI |
HCQMGORWEWMTEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=C1)C(=C(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)
![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)

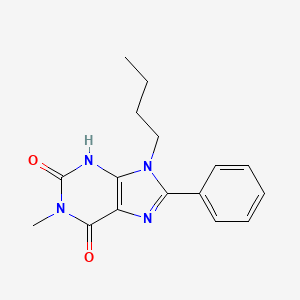
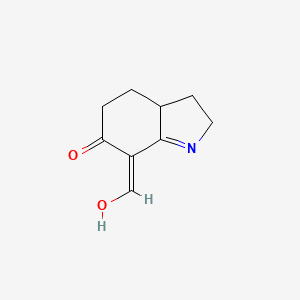



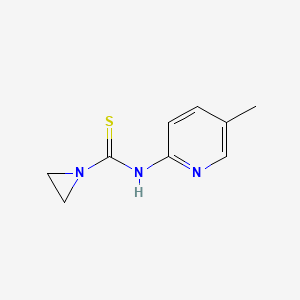
![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
